molecular formula C7H12N2O4 B556403 (S)-4-Acetamido-5-amino-5-oxopentanoic acid CAS No. 25460-87-1

(S)-4-Acetamido-5-amino-5-oxopentanoic acid

Cat. No. B556403
CAS RN: 25460-87-1
M. Wt: 188.18 g/mol
InChI Key: ZAFUMUJQGCBVPX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a compound includes its molecular formula, molar mass, and structural formula. It may also include the type of compound it is (e.g., amino acid, carbohydrate, etc.) and its role or function if it’s biologically relevant .


Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .

Scientific Research Applications

Advanced Oxidation Processes

  • Research has explored the degradation of acetaminophen, a compound structurally related to "(S)-4-Acetamido-5-amino-5-oxopentanoic acid," using advanced oxidation processes (AOPs). These studies highlight the potential environmental applications of such compounds in treating pharmaceutical pollutants. The degradation pathways, kinetics, and by-products of acetaminophen in aqueous media have been analyzed, contributing to our understanding of how related compounds might be broken down in environmental settings (Qutob et al., 2022).

Pharmacological Research

  • Chlorogenic acid (CGA) studies, while focusing on a different compound, shed light on the broader context of amino acid derivatives in pharmacology. CGA's diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggest potential pharmacological applications for similarly structured compounds (Naveed et al., 2018).

Carcinogenicity Evaluation

  • The synthesis and evaluation of thiophene analogues for potential carcinogenicity provide an example of chemical safety assessment. Such studies are crucial for understanding the biological impacts of novel synthetic compounds, including those related to "(S)-4-Acetamido-5-amino-5-oxopentanoic acid" (Ashby et al., 1978).

Biochemical and Medicinal Chemistry

  • Insights into the role of specific amino acids and their derivatives in biochemical pathways and disease states highlight the relevance of understanding the functions of compounds like "(S)-4-Acetamido-5-amino-5-oxopentanoic acid" in both health and disease. For instance, studies on N-acetylcysteine in psychiatric disorders underscore the therapeutic potential of amino acid derivatives in treating complex conditions (Dean et al., 2011).

Biomedical Applications

  • Research on poly(amino acid)s for biomedical applications, including drug delivery and tissue engineering, provides a framework for considering how "(S)-4-Acetamido-5-amino-5-oxopentanoic acid" might be utilized in similar contexts. The biocompatibility and biodegradability of these materials are key factors in their potential medical uses (Thompson & Scholz, 2021).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, handling precautions, and first-aid measures .

Future Directions

This involves predicting or proposing future research directions or applications for the compound. This could be based on its properties, its mechanism of action, or gaps in the current understanding of the compound .

properties

IUPAC Name

(4S)-4-acetamido-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUMUJQGCBVPX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427185
Record name N~2~-Acetyl-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Acetamido-5-amino-5-oxopentanoic acid

CAS RN

25460-87-1
Record name N~2~-Acetyl-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.